molecular formula C23H16N2O4S2 B15009684 2-oxo-2-(10H-phenothiazin-10-yl)ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate

2-oxo-2-(10H-phenothiazin-10-yl)ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate

Cat. No.: B15009684
M. Wt: 448.5 g/mol
InChI Key: DFLHYWQEAAMUOY-UHFFFAOYSA-N
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Description

2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is a complex organic compound that features a phenothiazine moiety and a benzoxazole group. Phenothiazine derivatives are known for their diverse biological activities, including antipsychotic, antimicrobial, and anticancer properties

Preparation Methods

The synthesis of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate typically involves multiple steps. One common method includes the reaction of phenothiazine with chloroacetyl chloride in the presence of a base such as triethylamine . The resulting intermediate is then reacted with a benzoxazole derivative under controlled conditions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate involves its interaction with cellular targets such as enzymes and receptors. The phenothiazine moiety is known to inhibit the activity of certain enzymes, leading to antiproliferative effects. The benzoxazole group may enhance the compound’s ability to bind to specific receptors, modulating cellular pathways involved in disease progression .

Comparison with Similar Compounds

Compared to other phenothiazine derivatives, 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate stands out due to its unique combination of phenothiazine and benzoxazole groups. Similar compounds include:

Properties

Molecular Formula

C23H16N2O4S2

Molecular Weight

448.5 g/mol

IUPAC Name

(2-oxo-2-phenothiazin-10-ylethyl) 2-(1,3-benzoxazol-2-ylsulfanyl)acetate

InChI

InChI=1S/C23H16N2O4S2/c26-21(13-28-22(27)14-30-23-24-15-7-1-4-10-18(15)29-23)25-16-8-2-5-11-19(16)31-20-12-6-3-9-17(20)25/h1-12H,13-14H2

InChI Key

DFLHYWQEAAMUOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)OCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

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